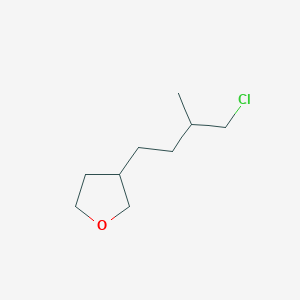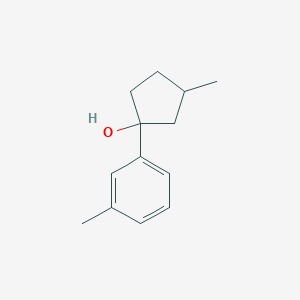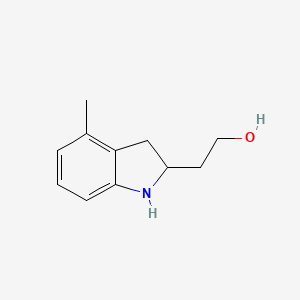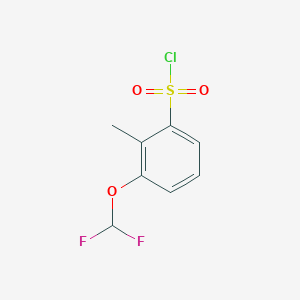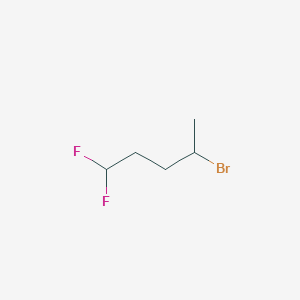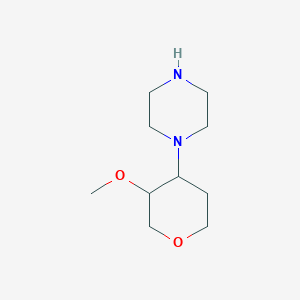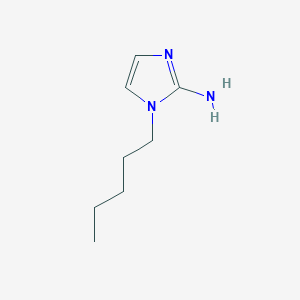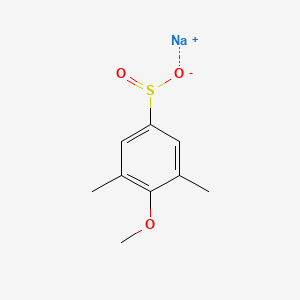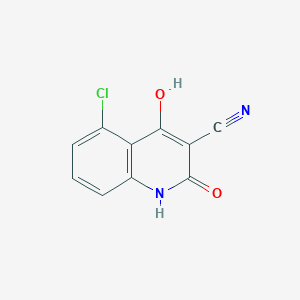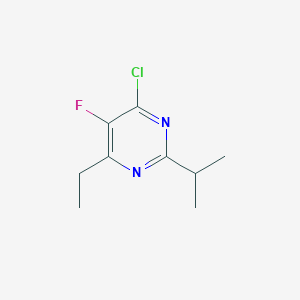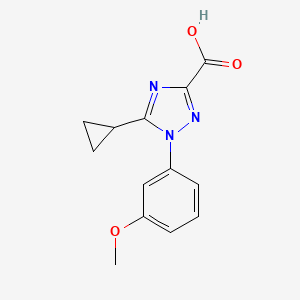
(2S,5R)-2-(Iodomethyl)-5-(3-methoxyphenyl)oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5R)-2-(Iodomethyl)-5-(3-methoxyphenyl)oxane is an organic compound that belongs to the class of oxanes. Oxanes are six-membered heterocyclic compounds containing one oxygen atom. This particular compound features an iodomethyl group and a methoxyphenyl group, which can impart unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(Iodomethyl)-5-(3-methoxyphenyl)oxane typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate oxane precursor and reagents to introduce the iodomethyl and methoxyphenyl groups.
Reaction Conditions: The reactions may involve halogenation, etherification, and cyclization steps under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(2S,5R)-2-(Iodomethyl)-5-(3-methoxyphenyl)oxane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The methoxyphenyl group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the iodine atom.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound might be studied for its biological activity and potential as a pharmaceutical intermediate.
Medicine: It could be explored for its therapeutic properties or as a precursor in drug synthesis.
Industry: The compound may find applications in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of (2S,5R)-2-(Iodomethyl)-5-(3-methoxyphenyl)oxane would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
(2S,5R)-2-(Bromomethyl)-5-(3-methoxyphenyl)oxane: Similar structure but with a bromomethyl group instead of iodomethyl.
(2S,5R)-2-(Chloromethyl)-5-(3-methoxyphenyl)oxane: Similar structure but with a chloromethyl group.
(2S,5R)-2-(Hydroxymethyl)-5-(3-methoxyphenyl)oxane: Similar structure but with a hydroxymethyl group.
Uniqueness
The presence of the iodomethyl group in (2S,5R)-2-(Iodomethyl)-5-(3-methoxyphenyl)oxane can impart unique reactivity compared to its bromine, chlorine, or hydroxyl analogs. This can influence its chemical behavior, making it suitable for specific applications where iodine’s properties are advantageous.
Propiedades
Fórmula molecular |
C13H17IO2 |
|---|---|
Peso molecular |
332.18 g/mol |
Nombre IUPAC |
(2S,5R)-2-(iodomethyl)-5-(3-methoxyphenyl)oxane |
InChI |
InChI=1S/C13H17IO2/c1-15-12-4-2-3-10(7-12)11-5-6-13(8-14)16-9-11/h2-4,7,11,13H,5-6,8-9H2,1H3/t11-,13-/m0/s1 |
Clave InChI |
JSVIJXMNKNWDOA-AAEUAGOBSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)[C@H]2CC[C@H](OC2)CI |
SMILES canónico |
COC1=CC=CC(=C1)C2CCC(OC2)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


